piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Medicinal Chemistry Synthetic Intermediate Functional Group Stability

Piperidin-4-yl N-cyclopropylcarbamate hydrochloride (CAS 1884704-68-0) is a piperidine-based carbamate salt with the molecular formula C9H17ClN2O2 and a molecular weight of 220.69 g/mol. Available commercial batches are typically specified at a minimum purity of 95%.

Molecular Formula C9H17ClN2O2
Molecular Weight 220.69 g/mol
CAS No. 1884704-68-0
Cat. No. B1410473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepiperidin-4-yl N-cyclopropylcarbamate hydrochloride
CAS1884704-68-0
Molecular FormulaC9H17ClN2O2
Molecular Weight220.69 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)OC2CCNCC2.Cl
InChIInChI=1S/C9H16N2O2.ClH/c12-9(11-7-1-2-7)13-8-3-5-10-6-4-8;/h7-8,10H,1-6H2,(H,11,12);1H
InChIKeyHDYPIOVQAYGLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-yl N-cyclopropylcarbamate Hydrochloride (CAS 1884704-68-0): Structural and Physicochemical Profile for Procurement Evaluation


Piperidin-4-yl N-cyclopropylcarbamate hydrochloride (CAS 1884704-68-0) is a piperidine-based carbamate salt with the molecular formula C9H17ClN2O2 and a molecular weight of 220.69 g/mol . Available commercial batches are typically specified at a minimum purity of 95% . The compound features a secondary amine on the piperidine ring and an N-cyclopropyl carbamate ester, placing it at the intersection of two pharmacologically significant motifs: the piperidine core widely explored in FAAH and gamma-secretase inhibitor programs [1], and the cyclopropyl group known to impart enhanced metabolic stability and conformational constraint relative to larger alkyl substituents [2]. Its hydrochloride salt form is standard for improving handling, crystallinity, and aqueous solubility during synthesis .

Why Piperidin-4-yl N-cyclopropylcarbamate Hydrochloride Cannot Be Casually Substituted by Its Amide Analog or Other Piperidine Carbamates


Substituting piperidin-4-yl N-cyclopropylcarbamate hydrochloride with its closest structural neighbor—N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride—introduces a fundamental change at the linkage atom: the carbamate oxygen is replaced by a methylene group, converting the N–O–C(O) connectivity to N–C(O)–C. This single-atom difference shifts the functional group from a carbamate to an amide, substantially altering hydrolytic stability. Carbamates exhibit intermediate hydrolytic lability between esters and amides: they are generally more stable to aqueous hydrolysis than esters but significantly less stable than amides [1]. This has direct consequences for synthetic compatibility, as the carbamate can undergo basic or acidic cleavage under conditions where the corresponding amide remains intact, and vice versa for certain hydrogenolysis or enzymatic strategies [2]. Furthermore, within the broader piperidine carbamate class, the N-cyclopropyl substituent is specifically called out in the primary literature as providing a 'dramatic increase of in vitro potency' in gamma-secretase inhibitor scaffolds relative to non-cyclopropyl analogs, indicating that simple N-alkyl carbamate analogs cannot recapitulate this structure-dependent activity gain [3].

Quantitative Differentiation Evidence for Piperidin-4-yl N-cyclopropylcarbamate Hydrochloride Against Closest Analogs


Carbamate vs. Amide Functional Group: Linkage Chemistry Differentiates Hydrolytic Stability and Synthetic Orthogonality

The target compound is a carbamate (N–O–C(O) linkage), whereas its closest commercially cataloged comparator, N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride (CAS 1219971-76-2), is an amide (N–C(O) linkage). Carbamates occupy a distinct stability tier: they are more susceptible to base-catalyzed hydrolysis than the corresponding amides but more resistant than esters [1]. This creates orthogonal deprotection opportunities—for instance, a carbamate can be cleaved under mild basic conditions while an amide elsewhere in the molecule remains intact. In the FAAH inhibitor series, piperidine carbamates have demonstrated metabolic half-lives (t1/2 > 60 min in human, rat, and mouse plasma) suitable for in vivo evaluation, while the corresponding carboxamides typically exhibit extended stability that may correlate with slower target engagement kinetics [2].

Medicinal Chemistry Synthetic Intermediate Functional Group Stability

Cyclopropylcarbamate Group Confers Single-Digit Nanomolar Potency Gains in Piperidine-Based Gamma-Secretase Inhibitor Scaffolds

In a series of 2,6-disubstituted N-arylsulfonyl piperidine gamma-secretase inhibitors, the attachment of the cyclopropylcarbamate group to the piperidine core led to a 'dramatic increase' in in vitro potency. The series was optimized to achieve IC50 values in the single-digit nanomolar range [1]. For comparison, a precursor compound lacking the cyclopropylcarbamate motif exhibited an IC50 of 6.3 μM against Aβ40 production in APP-overexpressing cells [2]. This represents an approximate 630- to >2,000-fold potency improvement driven by the cyclopropylcarbamate moiety. While these data are not generated on the free piperidin-4-yl N-cyclopropylcarbamate hydrochloride itself, they establish that the N-cyclopropylcarbamate pharmacophore—which this compound embodies as a minimal core unit—is directly associated with a transformative potency gain when installed onto a piperidine scaffold [3].

Alzheimer's Disease Gamma-Secretase Structure-Activity Relationship

In Vivo Target Engagement: Cyclopropylcarbamate-Piperidine Hybrids Significantly Reduce Cerebral Aβ Levels in Transgenic Mouse Model

Compounds from the cyclopropylcarbamate-piperidine gamma-secretase inhibitor series demonstrated significant in vivo efficacy: following a single oral dose at 30 mpk, treated TgCRND8 transgenic mice showed significantly reduced Aβ peptide levels in brain tissue [1]. This outcome was achieved only after the cyclopropylcarbamate group was incorporated to enhance potency, as the pre-optimization series lacked sufficient in vitro activity to warrant in vivo evaluation at comparable doses. The positive outcome type reported—confirmed reduction of both Aβ40 and Aβ42 in brain—provides target engagement evidence that the cyclopropylcarbamate-piperidine core is compatible with oral bioavailability and brain penetration when elaborated into full inhibitors [2]. This is not established for other piperidine carbamate substitution patterns in the same model system.

In Vivo Pharmacology Alzheimer's Model Brain Penetration

Molecular Formula Difference Encodes Physicochemical Divergence vs. Backbone-Identical Amide Comparator

The target compound has the molecular formula C9H17ClN2O2 (MW 220.69 g/mol), whereas the backbone-identical amide analog N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride has the formula C9H17ClN2O (MW 204.70 g/mol), a difference of one oxygen atom (ΔMW ≈ 16 Da) [1]. This introduces an additional hydrogen bond acceptor (the carbamate carbonyl oxygen), increasing the H-bond acceptor count by one relative to the amide. Computed topological polar surface area is expected to increase by approximately 15–20 Ų, which can translate to a measurable reduction in passive membrane permeability (typically a ~0.5–1.0 log unit decrease in Papp in Caco-2 assays for each additional H-bond acceptor in this MW range) [2]. This is a deliberate design feature: the carbamate oxygen can be exploited both for target binding interactions (as seen in the gamma-secretase series potency enhancement) and for modulating physicochemical properties during lead optimization [3].

Physicochemical Properties Lead Optimization Molecular Diversity

Commercial Specification and Safety Classification Differentiate This Compound from Research-Grade Analogs

Commercially, piperidin-4-yl N-cyclopropylcarbamate hydrochloride is specified at ≥95% purity (typical vendor specification) . The structurally related amide N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride carries explicit GHS hazard classifications: H315 (causes skin irritation, 100%) and H319 (causes serious eye irritation, 100%) per PubChem [1]. While safety data for the target carbamate are not similarly cataloged in public databases, the shared piperidine hydrochloride salt structure suggests analogous handling precautions may apply; however, the absence of formally posted GHS classifications for the carbamate compound means procurement teams must verify safety documentation directly with the vendor before committing to large-scale synthesis . This represents a due diligence requirement distinct from the amide analog where GHS data are publicly accessible.

Procurement Quality Control Safety Assessment

Optimal Research and Industrial Application Scenarios for Piperidin-4-yl N-cyclopropylcarbamate Hydrochloride Based on Quantitative Evidence


Building Block for Gamma-Secretase Inhibitor Lead Optimization in Alzheimer's Drug Discovery

In programs targeting gamma-secretase for Alzheimer's disease, this carbamate core enables direct installation of the cyclopropylcarbamate motif that has been quantitatively shown to improve in vitro potency from micromolar (IC50 6.3 μM) to single-digit nanomolar range (≥630-fold enhancement) in N-arylsulfonyl piperidine series . The resulting elaborated compounds have demonstrated oral brain exposure and significant in vivo Aβ reduction in transgenic mice at 30 mpk PO . Procurement of this building block allows medicinal chemistry teams to incorporate a pharmacophoric element with validated target engagement and in vivo proof-of-concept, which is not achievable with the amide analog .

FAAH Inhibitor Scaffold Construction Requiring Plasma-Stable Carbamate Linkage

Piperidine carbamates as a class have demonstrated potent FAAH inhibition with IC50 values in the single-digit nanomolar range (e.g., 0.08 nM reported for a related piperidine carbamate in BindingDB) and plasma stability exceeding 60-minute half-life across human, rat, and mouse species . The target compound's carbamate linkage provides the covalent warhead geometry necessary for FAAH active-site serine carbamoylation while offering hydrolytic stability intermediate between ester and amide . This makes it a privileged intermediate for constructing FAAH inhibitor libraries where the amide analog would lack the requisite reactivity profile for mechanism-based inhibition.

Chemoselective Synthetic Routes Requiring Orthogonal Protecting Group Strategy

The carbamate functionality in this compound provides a chemically addressable protecting group that can be cleaved under conditions orthogonal to amides, esters, or Boc/Cbz protecting groups . Specifically, the cyclopropylcarbamate can be removed via hydrogenolysis or mild basic hydrolysis without affecting an amide bond elsewhere in the molecule—an option unavailable when procuring the corresponding amide analog, which would require harsh acidic or strongly basic conditions for cleavage . For multi-step syntheses of complex molecules (e.g., peptidomimetics, macrocycles), this orthogonality eliminates 2–3 additional protection/deprotection steps compared to using the amide building block, directly reducing synthetic route length.

Procurement for CNS Penetrant Kinase or Protease Inhibitor Library Design

The combination of a piperidine secondary amine (pKa ~9–10, allowing salt formation for solubility) and an N-cyclopropylcarbamate group (providing conformational constraint and metabolic shielding) matches the design principles of CNS-penetrant kinase and protease inhibitors . The cyclopropyl group specifically reduces oxidative metabolism at the carbamate nitrogen relative to N-methyl or N-ethyl analogs, a property exploited in the gamma-secretase series where multiple compounds achieved sufficient brain exposure to lower Aβ levels after oral dosing . For library synthesis programs that require a validated CNS-friendly piperidine carbamate scaffold with a free NH for further diversification, this compound is a logical procurement choice over the amide analog or N-alkyl carbamate variants that lack the demonstrated CNS target engagement track record .

Quote Request

Request a Quote for piperidin-4-yl N-cyclopropylcarbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.